6-Bromo-4'-methylflavone

Description

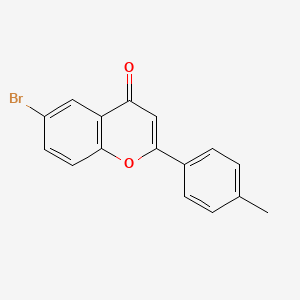

6-Bromo-4'-methylflavone is a synthetic flavonoid derivative characterized by a flavone backbone (2-phenyl-4H-chromen-4-one) substituted with a bromine atom at the 6-position and a methyl group at the 4'-position of the phenyl ring. Flavonoids are widely studied for their biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name |

6-bromo-2-(4-methylphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrO2/c1-10-2-4-11(5-3-10)16-9-14(18)13-8-12(17)6-7-15(13)19-16/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBPYQNXBLNZCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601238543 | |

| Record name | 6-Bromo-2-(4-methylphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601238543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41255-32-7 | |

| Record name | 6-Bromo-2-(4-methylphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41255-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-(4-methylphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601238543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4’-methylflavone typically involves the bromination of 4’-methylflavone. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of 6-Bromo-4’-methylflavone may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4’-methylflavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroflavones.

Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed:

Scientific Research Applications

6-Bromo-4’-methylflavone has been the subject of numerous scientific studies due to its potential therapeutic properties. Its applications include:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its antioxidant and anti-inflammatory properties, which may have implications in treating oxidative stress-related diseases.

Medicine: Investigated for its potential therapeutic effects in cancer treatment, neuroprotection, and other medical conditions.

Industry: Utilized in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 6-Bromo-4’-methylflavone involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors, including:

Nuclear receptors: Influences gene expression by binding to nuclear receptors.

Aryl hydrocarbon receptor (AhR): Modulates the activity of this receptor, which plays a role in detoxification and immune response.

Kinases and receptor tyrosine kinases: Inhibits the activity of these enzymes, which are involved in cell signaling and growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the flavone backbone significantly impacts physicochemical and biological properties. Key comparisons include:

Key Insights :

Key Insights :

- The use of BF₃·OEt₂ in this compound synthesis improves regioselectivity but requires careful purification .

- Higher yields (81%) are observed in non-flavone bromoaromatics (e.g., benzofuroxans) due to simpler reaction pathways .

Physical and Crystallographic Properties

Crystal packing and intermolecular interactions differ among analogs:

Key Insights :

Biological Activity

6-Bromo-4'-methylflavone is a synthetic flavone derivative characterized by a bromine atom at the 6-position and a methyl group at the 4'-position of its flavonoid structure. This compound has garnered attention for its diverse biological activities, particularly its antioxidant and anti-inflammatory properties, which are relevant in the context of various diseases, including oxidative stress-related conditions.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . This property is crucial for mitigating oxidative stress, which is implicated in numerous chronic diseases. The compound's ability to scavenge free radicals and inhibit lipid peroxidation has been documented in several studies, suggesting potential therapeutic applications in conditions like cardiovascular diseases and neurodegenerative disorders.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This modulation of inflammatory pathways suggests its potential use in treating inflammatory diseases, including arthritis and other autoimmune disorders.

Enzyme Inhibition

Several studies have investigated the compound's ability to inhibit specific enzymes related to carbohydrate metabolism, indicating a possible role in blood sugar management . This could be particularly beneficial for conditions such as diabetes, where enzyme regulation plays a critical role.

Antibacterial Activity

Limited research has also pointed towards the antibacterial properties of this compound. Some studies have reported activity against certain bacterial strains, although further investigation is needed to fully understand its efficacy across a broader range of pathogens.

Potential Applications in Cancer Treatment

Emerging research has suggested that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines and inhibit tumor growth, making it a candidate for further exploration in cancer therapeutics .

The biological activity of this compound is mediated through its interaction with various molecular targets:

- Nuclear Receptors : The compound modulates gene expression by binding to nuclear receptors involved in metabolic processes.

- Aryl Hydrocarbon Receptor (AhR) : It influences the activity of AhR, which plays a role in detoxification and immune responses.

- Kinases : Inhibition of receptor tyrosine kinases involved in cell signaling pathways contributes to its anticancer effects .

Study on Antioxidant Activity

In a study assessing the antioxidant capacity of various flavonoids, this compound demonstrated superior radical scavenging activity compared to other compounds tested. The results indicated a significant reduction in oxidative stress markers in treated cells, highlighting its potential as a protective agent against oxidative damage.

Research on Anti-inflammatory Effects

A clinical trial examining the anti-inflammatory effects of this compound showed promising results in patients with chronic inflammatory conditions. Participants reported reduced pain and inflammation after supplementation with the compound, suggesting its therapeutic potential .

Investigation into Anticancer Properties

A recent study focused on the effects of this compound on human cancer cell lines found that it induced apoptosis through caspase activation pathways. The findings support further investigation into its application as an adjunct therapy in cancer treatment .

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.